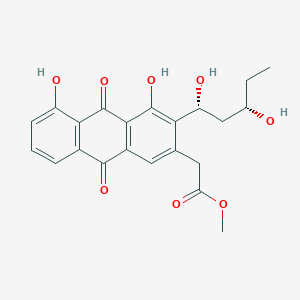

Derivative OF aklanonic acid methyl ester (aame)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. Diese Verbindungen zeichnen sich durch ihre aromatische Struktur aus und kommen häufig in der Natur vor. Aklanonsäuremethylester-DERIVAT ist insbesondere für seine Rolle bei der Biosynthese von Anthracyclinen bemerkenswert, die wichtige Antibiotika sind, die in der Chemotherapie eingesetzt werden .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Herstellung von Aklanonsäuremethylester-DERIVAT erfolgt typischerweise durch Cyclisierung von Aklanonsäuremethylester unter Bildung von Aklaviketon . Diese Reaktion wird durch das Enzym Aklanonsäuremethylester-Cyclase katalysiert, das im Bakterium Streptomyces galilaeus vorkommt . Die Reaktionsbedingungen für diesen Prozess umfassen einen optimalen pH-Wert von 7,2 und eine Temperatur, die die Aktivität des Enzyms unterstützt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Aklanonsäuremethylester-DERIVAT kann die Fermentation von Streptomyces-Arten unter kontrollierten Bedingungen beinhalten, um die gewünschte Verbindung zu produzieren. Die Fermentationsbrühe wird dann verarbeitet, um die Verbindung zu isolieren und zu reinigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Aklanonsäuremethylester-DERIVAT durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Bedingungen für diese Reaktionen variieren je nach der spezifischen Reaktion, die durchgeführt wird.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der spezifischen Reaktion und den verwendeten Bedingungen ab. So kann beispielsweise die Oxidation von Aklanonsäuremethylester-DERIVAT zu Chinonen führen, während die Reduktion zu Hydrochinonen führen kann .

Wissenschaftliche Forschungsanwendungen

Aklanonsäuremethylester-DERIVAT hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: Es wird bei der Entwicklung chemotherapeutischer Mittel zur Behandlung von Krebs eingesetzt.

Industrie: Es wird aufgrund seiner aromatischen Struktur zur Herstellung von Farbstoffen und Pigmenten verwendet.

Wirkmechanismus

Der Wirkmechanismus von Aklanonsäuremethylester-DERIVAT beinhaltet seine Umwandlung in Aklaviketon durch das Enzym Aklanonsäuremethylester-Cyclase . Diese Umwandlung ist ein Schlüsselschritt bei der Biosynthese von Anthracyclinen, die ihre Wirkung entfalten, indem sie sich in die DNA interkalieren und die Wirkung der Topoisomerase II hemmen . Dies führt zur Störung der DNA-Replikation und -Transkription, was letztendlich zum Zelltod führt .

Wirkmechanismus

The mechanism of action of DERIVATIVE OF AKLANONIC ACID METHYL ESTER involves its conversion to aklaviketone by the enzyme aklanonic acid methyl ester cyclase . This conversion is a key step in the biosynthesis of anthracyclines, which exert their effects by intercalating into DNA and inhibiting the action of topoisomerase II . This leads to the disruption of DNA replication and transcription, ultimately resulting in cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die Aklanonsäuremethylester-DERIVAT ähneln, gehören andere Anthrachinone wie:

- Daunorubicin

- Doxorubicin

- Carminomycin

- Rhodomycin

- Aclacinomycin T

- Aclacinomycin A

Einzigartigkeit

Was Aklanonsäuremethylester-DERIVAT von diesen ähnlichen Verbindungen unterscheidet, ist seine spezifische Rolle im Biosyntheseweg von Anthracyclinen. Es dient als Vorläufer von Aklaviketon, einem wichtigen Zwischenprodukt bei der Bildung dieser klinisch bedeutsamen Antibiotika .

Eigenschaften

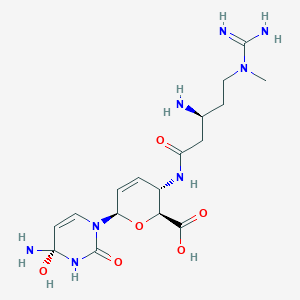

Molekularformel |

C22H22O8 |

|---|---|

Molekulargewicht |

414.4 g/mol |

IUPAC-Name |

methyl 2-[3-[(1R,3S)-1,3-dihydroxypentyl]-4,5-dihydroxy-9,10-dioxoanthracen-2-yl]acetate |

InChI |

InChI=1S/C22H22O8/c1-3-11(23)9-15(25)17-10(8-16(26)30-2)7-13-19(21(17)28)22(29)18-12(20(13)27)5-4-6-14(18)24/h4-7,11,15,23-25,28H,3,8-9H2,1-2H3/t11-,15+/m0/s1 |

InChI-Schlüssel |

SIHNJMGWRHPFAZ-XHDPSFHLSA-N |

Isomerische SMILES |

CC[C@@H](C[C@H](C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O)O |

Kanonische SMILES |

CCC(CC(C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2s)-2-[3-(Aminomethyl)phenyl]-3-{(S)-Hydroxy[(1r)-2-Methyl-1-{[(2-Phenylethyl)sulfonyl]amino}propyl]phosphoryl}propanoic Acid](/img/structure/B10758834.png)

![diethyl [(1R)-1,5-diaminopentyl]boronate](/img/structure/B10758845.png)

![N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-EN-1-amine](/img/structure/B10758869.png)

![5-[(3AS,4R,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]pentanoic acid](/img/structure/B10758892.png)

![7-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-heptanoic acid](/img/structure/B10758895.png)